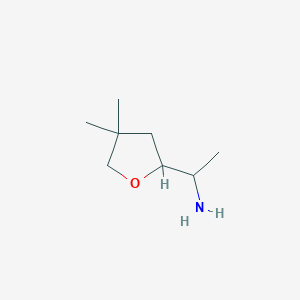
1-(4,4-Dimethyloxolan-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethyloxolan-2-yl)ethanamine is a chemical compound with the molecular formula C7H15NO It is characterized by the presence of an ethanamine group attached to a 4,4-dimethyloxolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethyloxolan-2-yl)ethanamine typically involves the reaction of 4,4-dimethyloxolan with ethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,4-Dimethyloxolan-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The ethanamine group can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
1-(4,4-Dimethyloxolan-2-yl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4,4-Dimethyloxolan-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
1-(4,4-Dimethyloxolan-2-yl)methanamine: Similar in structure but with a methanamine group instead of ethanamine.
4,4-Dimethyloxolan-2-ylamine: Lacks the ethanamine group, resulting in different chemical properties.
2-(4,4-Dimethyloxolan-2-yl)ethanamine: Variation in the position of the ethanamine group.
Uniqueness: 1-(4,4-Dimethyloxolan-2-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
1-(4,4-dimethyloxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(9)7-4-8(2,3)5-10-7/h6-7H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXZSCECYLBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)
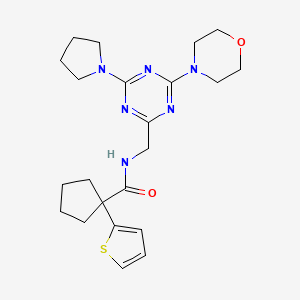
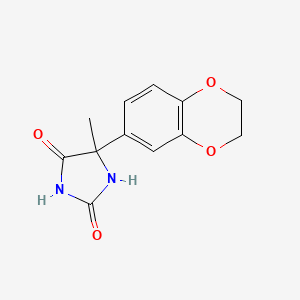
![6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2643713.png)
![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2643715.png)
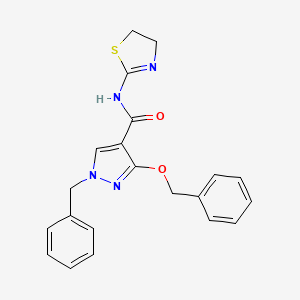
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)
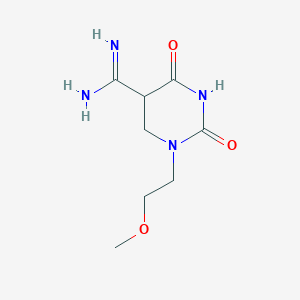


![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide](/img/structure/B2643727.png)
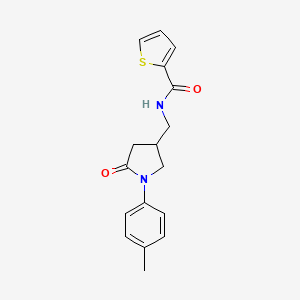
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)
